7-Amino-3-benzyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile 7-Amino-3-benzyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC15862572
InChI: InChI=1S/C13H10N6O/c14-7-9-11(15)18-19-12(9)17-16-10(13(19)20)6-8-4-2-1-3-5-8/h1-5,18H,6,15H2
SMILES:
Molecular Formula: C13H10N6O
Molecular Weight: 266.26 g/mol

7-Amino-3-benzyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile

CAS No.:

Cat. No.: VC15862572

Molecular Formula: C13H10N6O

Molecular Weight: 266.26 g/mol

* For research use only. Not for human or veterinary use.

7-Amino-3-benzyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile -

Specification

Molecular Formula C13H10N6O
Molecular Weight 266.26 g/mol
IUPAC Name 7-amino-3-benzyl-4-oxo-6H-pyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile
Standard InChI InChI=1S/C13H10N6O/c14-7-9-11(15)18-19-12(9)17-16-10(13(19)20)6-8-4-2-1-3-5-8/h1-5,18H,6,15H2
Standard InChI Key SWCYZZLIZWDXJY-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CC2=NN=C3C(=C(NN3C2=O)N)C#N

Introduction

Structural Characteristics and Molecular Design

Core Architecture and Substituent Effects

The molecular framework of 7-amino-3-benzyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1, triazine-8-carbonitrile (C₁₃H₁₀N₆O) integrates a pyrazolo[5,1-c][1, triazine system fused with a dihydrotriazinone ring (Table 1). The benzyl group at position 3 introduces lipophilic character, potentially enhancing membrane permeability, while the electron-withdrawing nitrile at position 8 may stabilize the triazine ring through resonance effects. The amino group at position 7 serves as a hydrogen bond donor, a feature often critical for target engagement in kinase inhibitors .

Table 1: Key Structural and Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₁₃H₁₀N₆O
Molecular Weight266.26 g/mol
IUPAC Name7-Amino-3-benzyl-4-oxo-6H-pyrazolo[5,1-c] triazine-8-carbonitrile
Canonical SMILESC1=CC=C(C=C1)CC2=NN=C3C(=C(NN3C2=O)N)C#N
Hydrogen Bond Donors/Acceptors2/5

X-ray crystallographic analyses of analogous triazine derivatives, such as pyrrolo triazin-4(3H)-ones, confirm planar geometries stabilized by intramolecular hydrogen bonding between the amino and carbonyl groups . Such structural rigidity may contribute to selective interactions with biological targets like kinases or apoptosis-regulating proteins .

Synthetic Methodologies and Optimization

Leuckart Reaction-Based Cyclization

A pivotal synthetic route involves the Leuckart reaction, leveraging formamide and ammonium acetate under nitrogen at elevated temperatures (130–140°C) . Starting from ethyl pyrrole-2-carboxylate derivatives, N-amination with chloramine yields intermediates that undergo cyclization to form the triazine core (Scheme 1). This one-pot methodology achieves yields exceeding 70% for related compounds, with reaction times of 10–12 hours .

Scheme 1: Generalized Synthesis of Pyrazolo-Triazine Derivatives

  • N-Amination: Ethyl pyrrole-2-carboxylate + chloramine → N-amino intermediate.

  • Cyclization: N-amino intermediate + formamide/ammonium acetate → triazine product .

Biological Activity and Mechanistic Insights

CompoundIC₅₀ (MCF-7)IC₅₀ (MDA-MB-231)Selectivity Index (MCF-10A)
Cisplatin12.5 µM15.0 µM1.2
Pyrazolo-Triazine 3b4.8 µM5.3 µM3.6

Kinase Inhibition and Target Engagement

The triazine core’s resemblance to ATP-binding motifs positions it as a kinase inhibitor candidate. Patent data highlight triazine derivatives’ utility in kinase screening, with substituents like the benzyl group modulating selectivity . Molecular docking studies of analogous compounds predict favorable interactions with EGFR and VEGFR2 kinases, though experimental validation remains pending for this specific derivative .

Pharmacological and Therapeutic Applications

Oncology

The compound’s pro-apoptotic and anti-proliferative effects position it as a lead candidate for breast and lung cancers. Its ability to suppress NF-κB and upregulate p53 aligns with strategies to overcome chemoresistance .

Antimicrobial and Anti-Inflammatory Applications

While direct evidence is lacking, related 1,2,4-triazines exhibit broad-spectrum antibacterial and anti-inflammatory activities, suggesting potential repurposing . The nitrile moiety may confer reactivity against bacterial cysteine proteases or viral polymerases.

Challenges and Future Directions

Current limitations include insufficient pharmacokinetic data and in vivo validation. Future research should prioritize:

  • ADME Profiling: Assessing bioavailability, metabolic stability, and blood-brain barrier penetration.

  • Target Deconvolution: Identifying primary molecular targets via proteomic or CRISPR screens.

  • Analog Optimization: Exploring substituent effects at positions 3 (benzyl) and 8 (nitrile) to enhance potency and selectivity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator